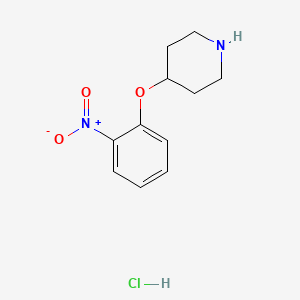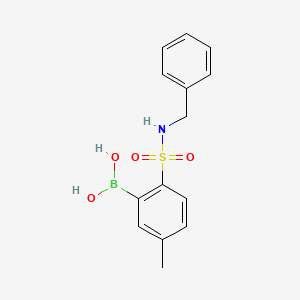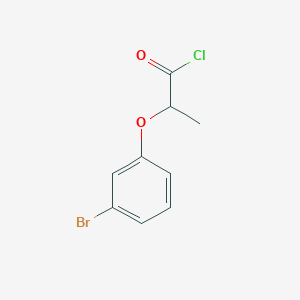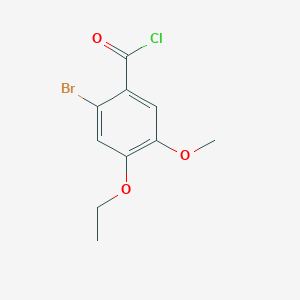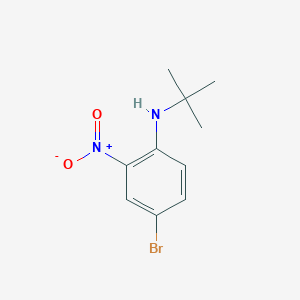![molecular formula C10H7FN2O3S B1440902 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1273890-74-6](/img/structure/B1440902.png)
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Overview
Description
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a chemical compound with the following characteristics:
- Empirical Formula : C<sub>8</sub>H<sub>5</sub>FN<sub>2</sub>O
- Molecular Weight : 164.14 g/mol
- Structure : It consists of a central oxadiazole ring (1,2,4-oxadiazole) with a fluorophenyl group and a sulfanyl (thio) group attached. The fluorophenyl group contributes to its aromatic character.
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. While I don’t have specific synthetic details for this compound, it likely proceeds through a series of steps, including functional group transformations and cyclization reactions. Researchers may explore various synthetic routes to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is crucial for understanding its properties and interactions. The central oxadiazole ring provides rigidity, while the fluorophenyl group imparts aromaticity. The sulfanyl group introduces polarity and potential reactivity.
Chemical Reactions Analysis
- Acid-Base Reactions : The carboxylic acid group can undergo acid-base reactions, influencing solubility and reactivity.
- Substitution Reactions : The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
- Oxadiazole Ring Reactions : The oxadiazole ring can undergo nucleophilic attack or cyclization reactions.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the temperature at which it transitions from solid to liquid.
- Solubility : Assess its solubility in various solvents (e.g., water, organic solvents).
- Stability : Consider stability under different conditions (light, temperature, pH).
Scientific Research Applications
Synthesis and Characterization
Research has led to the synthesis of new derivatives within this chemical class, employing multistep reactions from related benzoic acids. These compounds are characterized using spectroscopic and analytical methods, laying the foundation for further biological evaluation (Bhat et al., 2016). Another study focused on the synthesis of derivatives aimed at enhancing antimicrobial properties, indicating the role of fluorine atoms in increasing antibacterial and antifungal potency (Parikh & Joshi, 2014).
Pharmacological Applications
These compounds have been evaluated for their potential pharmacological applications, including anti-convulsant, anti-inflammatory, and antimicrobial activities. Certain derivatives have shown significant biological activity, highlighting their potential as drug candidates (Bhat et al., 2016). Another research demonstrated their antimicrobial efficacy, with some compounds exhibiting high potency against a broad panel of bacterial and fungal strains, emphasizing the critical role of specific substituents in enhancing antimicrobial properties (Parikh & Joshi, 2014).
Material Science Applications
In the realm of materials science, these compounds and their derivatives have been explored for their corrosion inhibition properties and as constituents in advanced materials design. For example, derivatives have been assessed for their efficacy in preventing steel corrosion in acidic environments, showing promise as corrosion inhibitors (Bouklah et al., 2006). This research is pivotal for industrial applications where material longevity and resistance to corrosion are critical.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if intended for pharmaceutical use.
- Handling Precautions : Follow safety guidelines when handling this compound.
- Environmental Impact : Assess its environmental persistence and potential harm.
Future Directions
- Biological Studies : Investigate its biological activity, including potential targets and therapeutic applications.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance efficacy.
- Formulation Development : Consider dosage forms (tablets, injections) for drug development.
Please note that this analysis is based on available information, and further research is essential. For specific details, consult relevant scientific literature123.
properties
IUPAC Name |
2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNMUSTYMFNLLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



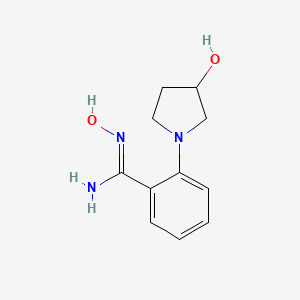
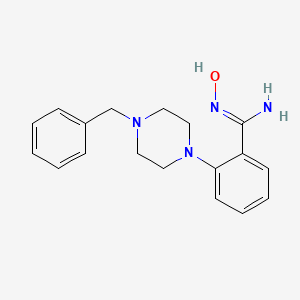
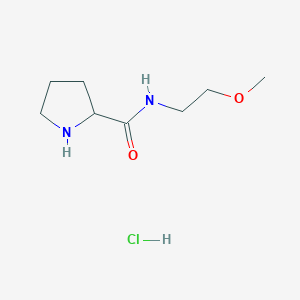
![Ethyl {[1-(hydroxymethyl)cyclopropyl]methyl}carbamate](/img/structure/B1440824.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenoxy]isonicotinic acid](/img/structure/B1440826.png)
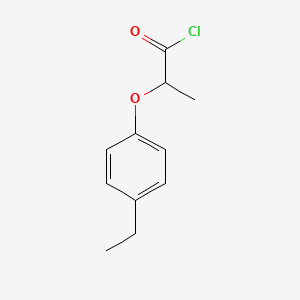
![5-Bromo-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1440828.png)
